molecular formula C17H28O4 B132573 (R)-2-[3-(3-Methoxypropoxy)-4-methoxybenzyl]-3-methylbutan-1-OL CAS No. 172900-70-8

(R)-2-[3-(3-Methoxypropoxy)-4-methoxybenzyl]-3-methylbutan-1-OL

Cat. No.: B132573
CAS No.: 172900-70-8
M. Wt: 296.4 g/mol
InChI Key: UAPTTWMKOMYVNB-HNNXBMFYSA-N
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Description

Specific research applications and mechanism of action for this compound could not be definitively identified from available scientific literature. Further investigation by a specialist is required to determine the precise scientific context for (R)-2-[3-(3-Methoxypropoxy)-4-methoxybenzyl]-3-methylbutan-1-OL. Its structure suggests potential as an intermediate in organic synthesis, particularly in the construction of complex molecules where a chiral benzyl alcohol moiety is required . Researchers are encouraged to consult specialized databases and primary literature to elucidate its specific biological targets, mechanism of action, and utility in fields such as medicinal chemistry or chemical biology. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2R)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O4/c1-13(2)15(12-18)10-14-6-7-16(20-4)17(11-14)21-9-5-8-19-3/h6-7,11,13,15,18H,5,8-10,12H2,1-4H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAPTTWMKOMYVNB-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90431521
Record name (2R)-2-{[4-Methoxy-3-(3-methoxypropoxy)phenyl]methyl}-3-methylbutan-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172900-70-8
Record name (βR)-4-Methoxy-3-(3-methoxypropoxy)-β-(1-methylethyl)benzenepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172900-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-2-{[4-Methoxy-3-(3-methoxypropoxy)phenyl]methyl}-3-methylbutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenepropanol, 4-methoxy-3-(3-methoxypropoxy)-β-(1-methylethyl)-, (βR)
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-[3-(3-Methoxypropoxy)-4-methoxybenzyl]-3-methylbutan-1-OL typically involves multi-step organic reactions. One common approach is to start with a suitable benzyl alcohol derivative, which undergoes a series of reactions including alkylation, reduction, and protection/deprotection steps to introduce the methoxypropoxy and methoxybenzyl groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of ®-2-[3-(3-Methoxypropoxy)-4-methoxybenzyl]-3-methylbutan-1-OL may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. Key steps include the careful control of reaction parameters and the use of advanced purification techniques such as chromatography and crystallization to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

®-2-[3-(3-Methoxypropoxy)-4-methoxybenzyl]-3-methylbutan-1-OL can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives. Substitution reactions can introduce new functional groups, leading to a wide range of potential products.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that (R)-2-[3-(3-Methoxypropoxy)-4-methoxybenzyl]-3-methylbutan-1-OL exhibits potential anticancer properties. Research conducted on various cancer cell lines has demonstrated that this compound can inhibit tumor growth and induce apoptosis in malignant cells. For instance, a study highlighted its effectiveness against breast cancer cells by disrupting cellular signaling pathways involved in proliferation and survival .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation, making it a candidate for treating various inflammatory disorders. In vitro experiments have reported a decrease in pro-inflammatory cytokines when treated with this compound, suggesting its role as an anti-inflammatory agent .

Neuroprotective Properties

Research has also explored the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's. The compound appears to mitigate oxidative stress and improve neuronal survival, which could be beneficial in developing therapies for neurodegenerative conditions .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound against human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with further analysis revealing that the compound induces apoptosis through the activation of caspase pathways .

Case Study 2: Inhibition of Inflammatory Cytokines

In another study focusing on inflammatory responses, researchers treated macrophage cell lines with this compound and observed a marked decrease in TNF-alpha and IL-6 levels. This suggests that the compound could be developed into a therapeutic agent for chronic inflammatory diseases .

Summary Table of Applications

Application AreaDescriptionKey Findings
Anticancer ActivityInhibits growth of cancer cellsInduces apoptosis in breast cancer cells
Anti-inflammatory EffectsReduces levels of pro-inflammatory cytokinesSignificant reduction in TNF-alpha and IL-6
Neuroprotective PropertiesProtects neurons from oxidative stressImproves neuronal survival in models of Alzheimer's

Mechanism of Action

The mechanism of action of ®-2-[3-(3-Methoxypropoxy)-4-methoxybenzyl]-3-methylbutan-1-OL involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic effects and applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The target compound shares functional motifs with several analogs, though differences in core structures and substituents lead to divergent properties:

Compound Name Core Structure Key Functional Groups Notable Features
Target Compound Benzyl Alcohol, 3-methoxypropoxy, 4-methoxy Chiral alcohol; branched alkyl chain enhances steric bulk
(R)-Methyl 3-((4-methoxybenzyl)oxy)butanoate 9 Ester Ester, 4-methoxybenzyl Ester group increases hydrophobicity; methoxybenzyl enhances π-π interactions
Benzimidazole derivatives (8e, 9e) Benzimidazole Sulfinyl/sulfonyl, 3-methoxypropoxy Sulfur-containing groups improve metabolic stability; pyridine ring modifies acidity
3-Methyl-3-methoxybutanol Branched alcohol Alcohol, methoxy Simpler structure; lower molecular weight correlates with higher volatility

Physical and Chemical Properties

Property Target Compound (R)-Methyl 3-((4-methoxybenzyl)oxy)butanoate 9 3-Methyl-3-methoxybutanol
Molecular Weight ~334.4 g/mol (calc.) ~238.3 g/mol 118.17 g/mol
Boiling Point Not reported Not reported 174°C
Density Not reported Not reported 0.911 g/cm³
Key Analytical Methods Not reported ¹H/¹³C NMR, HRMS Not reported
  • Solubility : The target’s alcohol group may enhance aqueous solubility compared to ester-containing analogs (e.g., compound 9). The benzimidazole derivatives (8e, 9e) exhibit lower solubility due to sulfonyl groups and aromatic stacking .
  • Thermal Stability: The branched alkyl chain in the target compound likely improves thermal stability relative to simpler alcohols like 3-methyl-3-methoxybutanol .

Functional Group Impact

  • Methoxypropoxy Substituent : Common in all compounds, this group contributes to lipophilicity and conformational flexibility.
  • Stereochemistry : The (R)-configuration in the target compound and compound 9 may influence biological activity or crystallization behavior .

Biological Activity

(R)-2-[3-(3-Methoxypropoxy)-4-methoxybenzyl]-3-methylbutan-1-OL, with the CAS number 172900-70-8, is a complex organic compound that has garnered interest for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by methoxypropoxy and methoxybenzyl groups, contributing to its distinct chemical properties. The molecular formula is C17H28O4C_{17}H_{28}O_{4}, with a molecular weight of approximately 296.4 g/mol. The InChI key for this compound is UAPTTWMKOMYVNB-HNNXBMFYSA-N, which can be used for database searches to find more detailed information about its properties and behavior in biological systems.

PropertyValue
Molecular FormulaC₁₇H₂₈O₄
Molecular Weight296.4 g/mol
CAS Number172900-70-8
InChI KeyUAPTTWMKOMYVNB-HNNXBMFYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the methoxy groups enhances lipophilicity, potentially improving membrane permeability and allowing for better interaction with cellular components.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular responses.
  • Receptor Modulation: It may act as a modulator for certain receptors, influencing signaling pathways that regulate various physiological processes.

Biological Activity

Research has indicated that this compound exhibits several biological activities, including:

  • Anticancer Activity: Preliminary studies suggest that this compound may possess cytotoxic effects against various tumor cell lines.
  • Anti-inflammatory Effects: There is emerging evidence indicating that it may reduce inflammation through modulation of inflammatory mediators.
  • Antimicrobial Properties: The compound has shown potential antimicrobial activity against certain pathogens.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds, providing insights into the potential effects of this compound.

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxic effects on tumor cells
Anti-inflammatoryReduction in inflammatory markers
AntimicrobialActivity against specific bacterial strains

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC to confirm intermediate purity.
  • Use chiral column chromatography or polarimetry to validate stereochemical integrity .

Basic: How can researchers confirm the stereochemical purity and structural identity of this compound?

Methodological Answer:
A combination of spectroscopic and chromatographic techniques is critical:

  • NMR Spectroscopy :
    • ¹H/¹³C-NMR to verify substituent positions (e.g., methoxy groups at 3- and 4-positions) and methyl branching .
    • NOESY to confirm spatial arrangement of the (R)-configuration.
  • Chiral HPLC : Use columns like Chiralpak® AD-H with hexane/isopropanol mobile phases to resolve enantiomers (>99% ee required) .
  • Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₉H₃₀O₅) with <2 ppm error .

Q. Example Data :

PropertyValueMethod
LogP2.8HPLC
Solubility (H₂O)0.5 mg/mLShake-flask

Advanced: How can computational chemistry optimize this compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding with receptors (e.g., GPCRs). Focus on:
    • Hydrogen bonding with methoxy groups.
    • Hydrophobic interactions with methyl branches .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions.
  • QSAR Modeling : Corrogate substituent effects (e.g., methoxy vs. ethoxy) on activity using Random Forest algorithms .

Validation : Cross-check predictions with SPR (surface plasmon resonance) binding assays (KD < 1 µM preferred) .

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